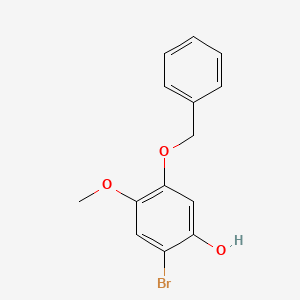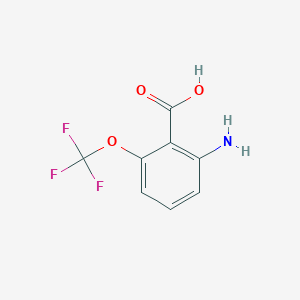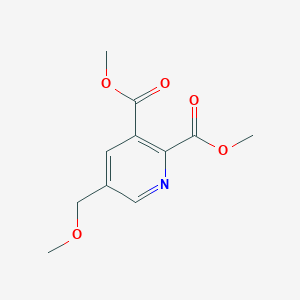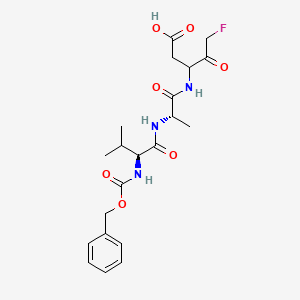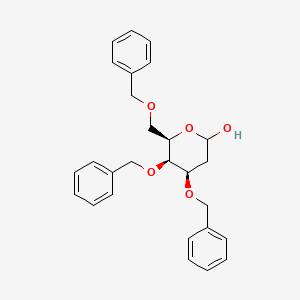
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose
Übersicht
Beschreibung
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose is a chemical compound with the molecular formula C27H30O5 . It has a molecular weight of 434.52 g/mol . The compound is used in various applications and is available from several chemical suppliers .
Synthesis Analysis
The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose involves the condensation of glycosyl fluorides of 2,3,4-tri-O-benzyl-D-fucopyranose and the 3-deoxy and 4-deoxy O-benzylated derivatives of D-galactopyranose with methyl 2,3,6-tri-O-benzyl-beta-D-galactopyranoside . After deprotection, the 6’-deoxy, 3’-deoxy, and 4’-deoxy derivatives are obtained .Molecular Structure Analysis
The molecular structure of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose can be analyzed using various computational methods . The InChIKey for the compound is PDGHLARNGSMEJE-MTZHAQACSA-N .Chemical Reactions Analysis
The glycosyl chlorides of the 3-O-methyl and 4-deoxy-4-fluoro O-benzylated derivatives of D-galactopyranose and 2,3,4,6-tetra-O-benzyl-D-glucopyranose were condensed with methyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside to give, after deprotection, the 3’-O-methyl, 4’-deoxy-4’-fluoro, and 4’-epi derivatives, respectively, of methyl beta-D-galabioside .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose include a molecular weight of 434.5 g/mol, an XLogP3-AA of 3.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 10, an exact mass of 434.20932405 g/mol, and a monoisotopic mass of 434.20932405 g/mol .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Oligosaccharides
- Field : Organic Chemistry
- Application : 3,4,6-Tri-O-benzyl-D-glucal is an important building block for both solid- and solution-phase synthesis of oligosaccharides .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of the synthesis were not provided in the source .
-
Glycosylation
- Field : Biochemistry
- Application : Glycosylation using 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-d-glucose, -galactose, and -mannose was achieved with the aid of a reagent system .
- Method : The method involves the use of a reagent system consisting of p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine .
- Results : The synthesis of O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-(1→4)-O-α-D-mannopyranosyl-(1→4)-α-D-mannopyranose, the repeating unit of the main chain of the O-specific cell wall polysaccharide of E. coli 058 was achieved .
-
Synthesis of Oligosaccharides
- Field : Organic Chemistry
- Application : 3,4,6-Tri-O-benzyl-D-glucal is an important building block for both solid- and solution-phase synthesis of oligosaccharides .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of the synthesis were not provided in the source .
-
Glycosylation
- Field : Biochemistry
- Application : Glycosylation using 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-d-glucose, -galactose, and -mannose was achieved with the aid of a reagent system .
- Method : The method involves the use of a reagent system consisting of p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine .
- Results : The synthesis of O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-(1→4)-O-α-D-mannopyranosyl-(1→4)-α-D-mannopyranose, the repeating unit of the main chain of the O-specific cell wall polysaccharide of E. coli 058 was achieved .
-
Synthesis of Oligosaccharides
- Field : Organic Chemistry
- Application : 3,4,6-Tri-O-benzyl-D-glucal is an important building block for both solid- and solution-phase synthesis of oligosaccharides .
- Method : The exact method of application or experimental procedures was not specified in the source .
- Results : The outcomes of the synthesis were not provided in the source .
-
Glycosylation
- Field : Biochemistry
- Application : Glycosylation using 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-d-glucose, -galactose, and -mannose was achieved with the aid of a reagent system .
- Method : The method involves the use of a reagent system consisting of p-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, and triethylamine .
- Results : The synthesis of O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-(1→4)-O-α-D-mannopyranosyl-(1→4)-α-D-mannopyranose, the repeating unit of the main chain of the O-specific cell wall polysaccharide of E. coli 058 was achieved .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGHLARNGSMEJE-MTZHAQACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








